4-Bromo-N-cyclopentyl-3-methylbenzamide
Overview
Description
4-Bromo-N-cyclopentyl-3-methylbenzamide is an organic compound with the molecular formula C13H16BrNO. It is a benzamide derivative characterized by the presence of a bromine atom at the 4-position, a cyclopentyl group attached to the nitrogen atom, and a methyl group at the 3-position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-cyclopentyl-3-methylbenzamide typically involves the following steps:
Bromination: The starting material, 3-methylbenzoic acid, undergoes bromination to introduce a bromine atom at the 4-position. This reaction is usually carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Amidation: The resulting 4-bromo-3-methylbenzoic acid is then converted to its corresponding acid chloride using thionyl chloride (SOCl2).
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-cyclopentyl-3-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the cyclopentyl group.
Oxidation Reactions: The methyl group at the 3-position can be oxidized to form a carboxylic acid or other functional groups
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed
Major Products Formed
Substitution: Products include derivatives with different substituents replacing the bromine atom.
Reduction: Products include de-brominated compounds or modified cyclopentyl derivatives.
Oxidation: Products include carboxylic acids or other oxidized derivatives
Scientific Research Applications
4-Bromo-N-cyclopentyl-3-methylbenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Bromo-N-cyclopentyl-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclopentyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-cyclohexyl-3-methylbenzamide
- 4-Bromo-N-cyclopropyl-3-methylbenzamide
- 4-Bromo-N-benzyl-3-methylbenzamide
Uniqueness
4-Bromo-N-cyclopentyl-3-methylbenzamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The cyclopentyl group, in particular, provides a balance between hydrophobicity and steric effects, making it a valuable scaffold for further modifications .
Properties
IUPAC Name |
4-bromo-N-cyclopentyl-3-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO/c1-9-8-10(6-7-12(9)14)13(16)15-11-4-2-3-5-11/h6-8,11H,2-5H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSNMNKVEXNILT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2CCCC2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674403 | |
Record name | 4-Bromo-N-cyclopentyl-3-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020252-78-1 | |
Record name | 4-Bromo-N-cyclopentyl-3-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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